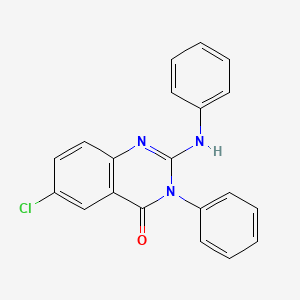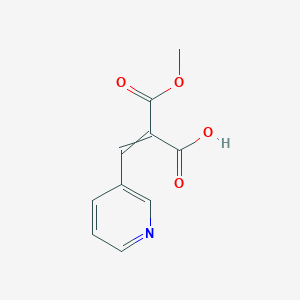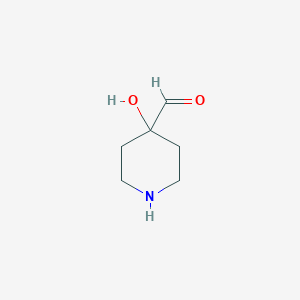![molecular formula C24H40O7S B14783360 (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves multiple steps, starting from simpler steroid precursors. The key steps include hydroxylation, sulfonation, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for research into cell signaling pathways and metabolic regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to other biologically active steroids suggests that it may have applications in treating diseases related to hormone imbalances or inflammation.
Industry
In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfooxy groups play a crucial role in these interactions, facilitating binding and activation of the target molecules. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: A bile acid with a similar steroid structure but different functional groups.
Deoxycholic acid: Another bile acid with structural similarities but lacking the sulfooxy group.
Lithocholic acid: A bile acid with a similar core structure but different hydroxylation pattern.
Uniqueness
The uniqueness of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H40O7S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[(10S,13R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |
InChI Key |
WHMOBEGYTDWMIG-UTOCQMGUSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)OS(=O)(=O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
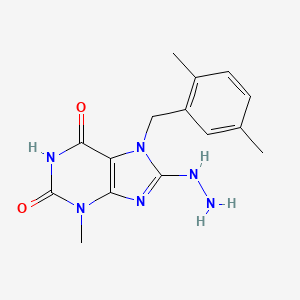
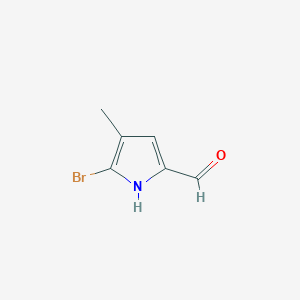
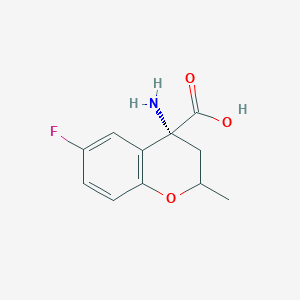
![2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)

![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
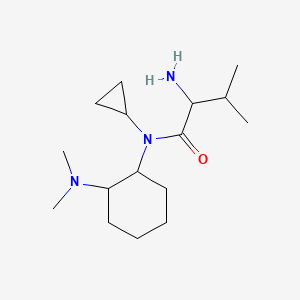
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
